molecular formula C17H22N4O2 B2719274 2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097930-86-2

2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one

Cat. No. B2719274
CAS RN: 2097930-86-2
M. Wt: 314.389
InChI Key: KPXSEYKCXOYKPP-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transport and Solar Cell Applications

This compound shows promise in electron transport layer (ETL) applications, particularly in inverted polymer solar cells (PSCs). Its structure, related to n-type conjugated polyelectrolytes, facilitates electron extraction and reduces exciton recombination at the active layer/cathode interface. This, in turn, improves the power conversion efficiency (PCE) of solar cells. The presence of an electron-deficient backbone, such as diketopyrrolopyrrole (DPP), contributes to high conductivity and electron mobility, essential for efficient solar energy conversion (Hu et al., 2015).

Diversity-Oriented Synthesis and Biological Screening

The compound's framework is conducive to diversity-oriented synthesis, enabling the creation of structurally diverse non-natural compounds. Such compounds are valuable for screening against various biological targets, potentially leading to new therapeutic agents. The oxidative carbon-hydrogen bond activation and click chemistry techniques are particularly useful in synthesizing tetrahydropyrans and triazoles, providing rapid access to a wide range of compounds for biological evaluation (Zaware et al., 2011).

Metal-Free Synthesis in Green Chemistry

An efficient, metal-free synthesis method for polysubstituted pyrrole derivatives involves the compound as a precursor. This approach is significant in green chemistry, utilizing surfactants in an aqueous medium for cycloaddition reactions. Such processes are environmentally benign and offer a sustainable alternative to traditional, metal-catalyzed reactions, showcasing the compound's versatility in organic synthesis (Kumar et al., 2017).

Heterocyclic Chemistry and Novel Annulated Products

In heterocyclic chemistry, the compound serves as a building block for novel annulated products, including aminonaphthyridinones. Such reactions expand the repertoire of heterocyclic compounds, which are crucial for developing new materials and pharmaceuticals. The versatility in reacting with various reagents to produce different heterocyclic systems underlines its importance in synthetic chemistry (Deady & Devine, 2006).

Electrochromic Devices and Polymer Chemistry

The synthesis of dithienylpyrroles-based electrochromic polymers from the compound showcases its application in material science, particularly in high-contrast electrochromic devices (ECDs). These polymers exhibit significant changes in color and transparency upon electrical stimulation, making them suitable for various applications in smart windows, displays, and energy-efficient coatings. The compound's role in achieving high ΔTmax and coloration efficiency in ECDs emphasizes its potential in advanced material technologies (Su et al., 2017).

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-23-16-7-5-14(6-8-16)12-17(22)20-11-3-4-15(20)13-21-18-9-10-19-21/h5-10,15H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXSEYKCXOYKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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